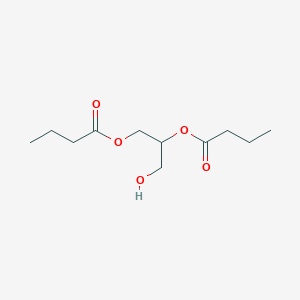
1,2-Dibutyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dibutyrin is a dibutyrin resulting from the condensation the secondary hydroxy group and one of the primary hydroxy groups of glycerol with butyric acid. It has a role as a Mycoplasma genitalium metabolite. It is a primary alcohol and a dibutyrin.
科学研究应用
Chemical Properties and Mechanism of Action
1,2-Dibutyrin is characterized by its ability to undergo hydrolysis by lipases, resulting in the release of glycerol and butanoic acid. The released butanoic acid acts as a signaling molecule that influences lipid metabolism and other biological processes. Its unique structure allows it to participate in specific biochemical reactions distinct from those of monoglycerides and triglycerides.
Key Properties
- Chemical Structure : Diglyceride
- Molecular Formula : C10H18O5
- IUPAC Name : 1,2-butanedioic acid diester with glycerol
Chemistry
This compound serves as a precursor in the synthesis of other chemical compounds and is utilized in studying esterification and hydrolysis reactions. Its role as a model compound aids in understanding the kinetics of lipid digestion.
Biology
In biological research, this compound is employed to study lipid metabolism and digestion. It acts as a substrate for lipase enzymes, facilitating research into enzymatic hydrolysis processes.
Medicine
Research indicates potential therapeutic effects of this compound in various medical conditions. It is being explored for its application in drug delivery systems due to its biocompatibility and ability to enhance bioavailability.
Industry
In industrial applications, this compound is used as an additive in food products and cosmetics. It also plays a role in producing biodegradable polymers.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is essential to compare it with similar compounds:
| Compound | Structure Type | Antimicrobial Activity | Lipid Metabolism Role |
|---|---|---|---|
| This compound | Diglyceride | Moderate (antifungal) | Significant |
| Tributyrin | Triglyceride | Low | High |
| Monobutyrin | Monoglyceride | None | Low |
Lipid Metabolism
This compound has demonstrated significant involvement in lipid metabolism. It aids in understanding the enzymatic processes involved in dietary fat digestion. Studies have shown that pancreatic lipase effectively hydrolyzes this compound, enhancing lipid absorption in animal models.
Antimicrobial Activity
Research indicates that this compound exhibits notable antifungal properties. In laboratory studies, it reduced the growth of Candida albicans and Candida parapsilosis significantly at concentrations around 100 ppm. However, it showed no inhibitory activity against several bacterial strains tested.
Hemolytic Activity
While promising as an antifungal agent, caution is advised regarding its hemolytic activity. This suggests potential toxicity when used intravenously.
Case Study 1: Antifungal Efficacy
A controlled laboratory study tested this compound against various Candida strains. Results indicated a significant reduction in fungal growth at concentrations of 100 ppm. The findings support its potential use in topical formulations for managing fungal infections without causing hemolytic effects.
Case Study 2: Lipid Metabolism Research
A research project focused on the enzymatic hydrolysis of this compound demonstrated its effectiveness as a substrate for lipase enzymes. The findings highlighted its role in enhancing lipid digestion and absorption in animal models. This research supports the potential application of this compound in dietary supplements aimed at improving lipid metabolism.
属性
CAS 编号 |
24814-35-5 |
|---|---|
分子式 |
C11H20O5 |
分子量 |
232.27 g/mol |
IUPAC 名称 |
(2-butanoyloxy-3-hydroxypropyl) butanoate |
InChI |
InChI=1S/C11H20O5/c1-3-5-10(13)15-8-9(7-12)16-11(14)6-4-2/h9,12H,3-8H2,1-2H3 |
InChI 键 |
AWHAUPZHZYUHOM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC(CO)OC(=O)CCC |
规范 SMILES |
CCCC(=O)OCC(CO)OC(=O)CCC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















